molecular formula C13H21NO2Si B14008603 N-(Dimethyl-tert-butyl-silyl)oxybenzamide CAS No. 82475-72-7

N-(Dimethyl-tert-butyl-silyl)oxybenzamide

Cat. No.: B14008603
CAS No.: 82475-72-7
M. Wt: 251.40 g/mol
InChI Key: SGHFVSFJRLBGOM-UHFFFAOYSA-N
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Description

N-(Dimethyl-tert-butyl-silyl)oxybenzamide: is a chemical compound that belongs to the class of silyl ethers. It is characterized by the presence of a tert-butyl-dimethylsilyl group attached to an oxybenzamide structure. This compound is often used in organic synthesis, particularly as a protecting group for hydroxyl functionalities due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Dimethyl-tert-butyl-silyl)oxybenzamide typically involves the reaction of benzamide with tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized conditions for higher yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-(Dimethyl-tert-butyl-silyl)oxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(Dimethyl-tert-butyl-silyl)oxybenzamide is widely used as a protecting group in organic synthesis. It helps in the selective protection of hydroxyl groups, allowing for multi-step synthesis without interference from reactive hydroxyl functionalities .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions. It is also explored for its potential in drug delivery systems due to its stability and biocompatibility .

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a protecting group is crucial in the synthesis of complex molecules .

Mechanism of Action

The mechanism by which N-(Dimethyl-tert-butyl-silyl)oxybenzamide exerts its effects is primarily through the formation of stable silyl ethers. The tert-butyl-dimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This stability is due to the strong Si-O bond and the bulky nature of the tert-butyl group, which prevents nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: N-(Dimethyl-tert-butyl-silyl)oxybenzamide stands out due to its optimal balance of stability and ease of removal. The tert-butyl-dimethylsilyl group provides sufficient steric protection while being removable under mild acidic conditions, making it versatile for various synthetic applications .

Properties

CAS No.

82475-72-7

Molecular Formula

C13H21NO2Si

Molecular Weight

251.40 g/mol

IUPAC Name

N-[tert-butyl(dimethyl)silyl]oxybenzamide

InChI

InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-14-12(15)11-9-7-6-8-10-11/h6-10H,1-5H3,(H,14,15)

InChI Key

SGHFVSFJRLBGOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)ONC(=O)C1=CC=CC=C1

Origin of Product

United States

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